Product packaging for Inokosterone(Cat. No.:CAS No. 19682-38-3)

Inokosterone

Cat. No.: B149823
CAS No.: 19682-38-3
M. Wt: 480.6 g/mol
InChI Key: JQNVCUBPURTQPQ-GYVHUXHASA-N
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Description

Inokosterone (B78545) as a Specific Phytoecdysteroid

Stereoisomers of this compound: 25R-Inokosterone and 25S-Inokosterone

This compound exists as stereoisomers, specifically at the C-25 position, leading to the forms 25R-Inokosterone and 25S-Inokosterone. nih.govmedchemexpress.comresearchgate.netscribd.comgoogle.comwiktionary.orgfrontiersin.orgresearchgate.netpsu.edunih.gov These epimers have been isolated from natural sources, including Achyranthes bidentata Blume and Achyranthes aspera. chemfaces.comfrontiersin.orgresearchgate.net Studies have focused on the separation and identification of these C-25 epimers, often utilizing chromatographic methods. chemfaces.comresearchgate.netpsu.edu Research has also investigated the stereochemistry at C-25, with techniques like X-ray crystallography used to confirm the configurations of the 25R and 25S epimers. researchgate.netresearchgate.netnih.gov The predominant metabolite in some enzymatic hydroxylation studies of ponasterone A has been identified as the C-25 R epimer of this compound. researchgate.netresearchgate.netnih.gov The (25S)-epimer is often found as a minor product in such metabolic transformations. researchgate.netresearchgate.netnih.gov

This compound in Comparison to Other Prominent Phytoecdysteroids (e.g., 20-Hydroxyecdysone (B1671079), Ecdysterone, Ponasterone A)

This compound is one among a diverse group of phytoecdysteroids, with 20-hydroxyecdysone (also known as ecdysterone) being the most frequently encountered and often the major phytoecdysteroid in plants. nih.govmdpi.com While structurally related, these compounds exhibit variations that can influence their biological activities. 20-Hydroxyecdysone is widely recognized as the major biologically active form in insects. nih.govmdpi.com Ponasterone A, a 25-deoxy analog of 20-hydroxyecdysone, is known to be among the most biologically active ecdysteroids in arthropod systems. mdpi.comnih.gov

Comparisons of the binding activity of various ecdysteroids to ecdysone (B1671078) receptors in cell lines, such as Drosophila Kc cells, have provided insights into their relative potencies. In one study, the order of activity was found to be Ponasterone A > 20-hydroxyecdysone > cyasterone (B1669384) > this compound, or equal to makisterone (B1173491) A. nih.gov This indicates that while this compound possesses binding activity, it may be less potent than 20-hydroxyecdysone and ponasterone A in certain receptor systems. nih.gov

Structurally, ecdysteroids share a polyhydroxylated steroid skeleton with a 14α-hydroxy-7-en-6-one chromophoric group and an A/B-cis-ring junction. mdpi.comresearchgate.net The presence and position of hydroxyl groups, particularly at C-20, can correlate with biological activity. nih.gov this compound differs from 20-hydroxyecdysone and ponasterone A in its hydroxylation pattern, notably possessing a hydroxyl group at C-26, which is a key feature distinguishing it from these other prominent ecdysteroids. researchgate.netresearchgate.netnih.gov The stereochemistry at C-25 also differentiates the this compound epimers. researchgate.netresearchgate.netpsu.edunih.gov

Here is a table comparing the structures of this compound, 20-Hydroxyecdysone, and Ponasterone A based on the provided information:

PhytoecdysteroidKey Structural FeaturesCommon OccurrenceRelative Binding Activity (Example: Drosophila Kc cells) nih.gov
This compoundPolyhydroxylated steroid, 14α-hydroxy-7-en-6-one, A/B-cis, Hydroxyl at C-26, C-25 epimers (25R, 25S)Achyranthes, Cyathula, Gentiana, Polypodium, Vitex, SerratulaLower than Ponasterone A and 20-Hydroxyecdysone
20-HydroxyecdysonePolyhydroxylated steroid, 14α-hydroxy-7-en-6-one, A/B-cis, Hydroxyl at C-20, C-22, C-25Widespread in plants (most common)Higher than this compound, Lower than Ponasterone A
Ponasterone APolyhydroxylated steroid, 14α-hydroxy-7-en-6-one, A/B-cis, 25-deoxy analog of 20EPodocarpus, also found in some insectsHighest among the three in this comparison

Note: This table is a simplified comparison based on the provided text and highlights key differences relevant to the discussion.

Historical Context of this compound Research

The study of this compound is intertwined with the broader history of ecdysteroid research, which gained significant momentum following the isolation and structural elucidation of insect molting hormones. The discovery of ecdysteroids in plants in the mid-1960s was a pivotal moment, as it provided more abundant sources of these compounds compared to the laborious extraction from insects. nih.govmdpi.com this compound was among the phytoecdysteroids identified during this period of extensive phytochemical screening of various plant species for ecdysteroid content. mdpi.comwiktionary.orgdntb.gov.ua Early research focused on the isolation, structural determination, and initial biological activity assessments of this compound and other newly discovered phytoecdysteroids. researchgate.netdntb.gov.uaresearchgate.netpsu.edu The identification of this compound from plants like Achyranthes fauriei and its structural characterization were important steps in cataloging the diversity of ecdysteroids found in nature. wiktionary.orgresearchgate.netdntb.gov.ua Research in the late 20th and early 21st centuries continued to explore the distribution of this compound in different plant species, refine isolation and analytical techniques for its detection and quantification, and investigate its specific biological effects and stereochemistry. chemfaces.comfrontiersin.orgresearchgate.netpsu.edunih.gov

Significance of this compound in Academic Research

This compound, a naturally occurring ecdysteroid, holds significant interest in academic research due to its diverse biological activities observed across various model systems. Studies have explored its potential roles in anti-aging, anti-inflammatory processes, osteogenic differentiation, and as a moulting hormone in insects.

Research into the anti-aging effects of this compound has been conducted using both yeast and mammalian cell models. In Saccharomyces cerevisiae (yeast), this compound has been shown to extend both replicative and chronological lifespan. nih.govresearchgate.net Detailed findings indicate that this compound treatment can significantly increase the survival rate of yeast cells under oxidative stress conditions. nih.govresearchgate.net For instance, treatment with this compound at concentrations of 0.3, 1, and 3 µM significantly decreased reactive oxygen species (ROS) levels in yeast after 24 and 48 hours. nih.govresearchgate.net Similarly, in a mammalian cell bioassay system using PC12 cells, this compound at concentrations of 0.003 µM and 0.01 µM significantly increased the survival rate, comparable to the effect of rapamycin (B549165) at 1 µM. nih.gov The proposed mechanisms for these anti-aging effects involve antioxidative stress and the induction of autophagy and mitophagy. nih.govresearchgate.net this compound has been observed to enhance antioxidant enzyme activities, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), which contributes to the detoxification of reactive species and protection against oxidative stress. researchgate.net Furthermore, it has been shown to increase macroautophagy and mitophagy in yeast models. nih.gov

The anti-inflammatory potential of this compound has also been investigated. 25R-Inokosterone is described as an anti-inflammatory agent with a potent in vitro effect on inflammatory diseases. biosynth.com It has been suggested to bind to hydroxyl groups at C5 and C6, sites present in many inflammatory disease receptors. biosynth.com Studies have also indicated that 25S-Inokosterone shows weak inhibitory activity against thymus and activation-regulated chemokine expression in TNF-α plus IFN-γ induced HaCaT cells and exhibits potent inhibition (80-95% at 200 µg/mL) against TNF-α expression levels in A23187 plus phorbol-myrisrate acetate-induced RBL-2H3 cells. medchemexpress.com Additionally, this compound has been identified as a potential target of estrogen receptor 1 (ESR1) in the context of rheumatoid arthritis research. medchemexpress.comresearchgate.netchemfaces.com Molecular docking analyses suggest that this compound, along with ecdysterone and cyasterone, can bind to target genes like ESR1. chemfaces.com

Research also highlights the significance of this compound in promoting osteogenic differentiation, which is relevant to bone health research, particularly in the context of osteoporosis. This compound has been shown to stimulate the osteogenic differentiation of mouse embryonic osteoblasts. nih.govnih.gov Studies using bone marrow-derived mesenchymal stem cells (BMSCs) demonstrated that this compound treatment improved cell viability, osteogenic differentiation, and cellular mineralization. nih.gov This effect is associated with increased expression levels of key osteogenic differentiation markers such as bone morphogenetic protein-2 (BMP2), Smad1, runt-related transcription factor 2 (RUNX2), collagen I, alkaline phosphatase (ALP), and osteocalcin (B1147995) (OCN). nih.gov Furthermore, research suggests that the activation of the BMP2 signaling pathway is a potential mechanism by which this compound improves osteogenic differentiation and mineralization in BMSCs. nih.gov In vivo studies in ovariectomy-induced osteoporosis rats showed that this compound could counteract bone loss, enhance osteogenic differentiation marker protein expression, and activate BMP-2, Smad1, and RUNX2. nih.gov

As an ecdysteroid, this compound has been studied for its moulting hormone activity in insects. Research using the Musca bioassay has shown that this compound exhibits moulting hormone activity. psu.edu Interestingly, this compound exists as C-25 epimers, and studies on these epimers have revealed differences in their biological activity. psu.edu Specifically, one C-25 epimer ("epimer 1") demonstrated approximately two-fold higher moulting hormone activity compared to the other ("epimer 2") in the Musca bioassay, suggesting that the stereochemical arrangement at the C-25 position influences binding to the insect receptor. psu.edu Early in vitro studies using insect wing discs, such as those from Galleria mellonella and Drosophila, also investigated the effects of this compound on metamorphosis initiation and evagination. jst.go.jpscispace.comeje.cz

This compound is found in various plant sources, including Gentiana rigescens, Achyranthes bidentata, Achyranthes japonica, Cyathula capitata, Cyathula officinalis, and Serratula coronata. nih.govmedchemexpress.commedchemexpress.comeje.czchemfaces.com The presence of this compound and other ecdysteroids in plants at relatively higher concentrations compared to insects has facilitated their study and identification. mdpi.com

Detailed research findings on the effects of this compound in various models include:

Effect of this compound on ROS Levels in Yeast nih.govresearchgate.net

Treatment (µM)Time (h)Initial ROS Level (± SEM)Final ROS Level (± SEM)Significance (vs Control)
Control2494.36 ± 6.6394.36 ± 6.63-
This compound 0.32494.36 ± 6.6371.11 ± 6.89p < 0.05
This compound 12494.36 ± 6.6358.54 ± 6.31p < 0.01
This compound 32494.36 ± 6.6368.08 ± 4.84p < 0.05
RES 102494.36 ± 6.6359.52 ± 5.99p < 0.01
Control48173.12 ± 3.56173.12 ± 3.56-
This compound 0.348173.12 ± 3.56122.55 ± 11.66p < 0.05
This compound 148173.12 ± 3.56108.06 ± 7.79p < 0.01
This compound 348173.12 ± 3.56126.25 ± 8.90p < 0.05
RES 1048173.12 ± 3.56134.75 ± 12.15Not specified

Moulting Hormone Activity of this compound C-25 Epimers in Musca Bioassay psu.edu

CompoundEC50 (M)Relative Activity (vs Epimer 2)
This compound "epimer 1"3.39 x 10⁻⁵~2-fold higher
This compound "epimer 2"7.37 x 10⁻⁵1x

These findings underscore the multifaceted nature of this compound's biological activities and its continued relevance in academic research across diverse fields, from aging and inflammation to bone biology and insect physiology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H44O7 B149823 Inokosterone CAS No. 19682-38-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R,6R)-2,3,7-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O7/c1-15(14-28)5-6-23(32)26(4,33)22-8-10-27(34)17-11-19(29)18-12-20(30)21(31)13-24(18,2)16(17)7-9-25(22,27)3/h11,15-16,18,20-23,28,30-34H,5-10,12-14H2,1-4H3/t15-,16+,18+,20-,21+,22+,23-,24-,25-,26-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNVCUBPURTQPQ-GYVHUXHASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40164756
Record name Inokosterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40164756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15130-85-5
Record name Inokosterone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015130855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Inokosterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40164756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Phytochemistry and Isolation Methodologies of Inokosterone

Extraction and Purification Techniques for Inokosterone (B78545) from Plant Matrices

Solvent extraction is a fundamental technique used to isolate this compound and its isomers from plant tissues. The choice of solvent is crucial and is based on the polarity of the target compounds. This compound, being a polar molecule, is readily soluble in polar solvents like methanol (B129727) and ethanol. google.com

A common procedure involves the extraction of dried and powdered plant material with a polar solvent such as methanol. This process effectively draws out the this compound along with other polar and semi-polar compounds from the plant matrix. To remove non-polar impurities like fats and waxes, a liquid-liquid partitioning step is often employed. This typically involves partitioning the initial extract between a non-polar solvent, such as hexane (B92381), and a polar solvent. The this compound will remain in the polar phase, while the non-polar impurities are separated into the hexane layer. Further purification can be achieved by subsequent partitioning with a solvent of intermediate polarity, like ethyl acetate, to remove compounds with similar polarities. google.com

Following initial solvent extraction, a variety of chromatographic methods are employed to achieve high-purity this compound. These techniques separate compounds based on their differential interactions with a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of this compound. nih.govbiorxiv.org The principle of HPLC relies on the differential partitioning of analytes between a stationary phase (packed in a column) and a liquid mobile phase. teledynelabs.com For this compound analysis, reversed-phase HPLC is commonly used, which involves a non-polar stationary phase and a polar mobile phase.

The separation is achieved by passing the sample through the column, where compounds with higher affinity for the stationary phase move slower than those with a lower affinity, resulting in their separation. teledynelabs.com The separated components are then detected as they exit the column, allowing for both qualitative identification (based on retention time) and quantitative measurement (based on peak area). nih.govbiorxiv.org

Table 1: Typical HPLC Parameters for this compound Analysis

Parameter Description
Stationary Phase Typically a C18 column, which is non-polar.
Mobile Phase A mixture of polar solvents, often a gradient of water and acetonitrile (B52724) or methanol.

| Detection | UV detection is commonly used as this compound absorbs UV light. |

For enhanced sensitivity and specificity, Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) is a powerful analytical tool. nih.govnih.gov This technique couples the high-resolution separation capabilities of UHPLC with the precise mass detection of tandem mass spectrometry. UHPLC utilizes columns with smaller particle sizes, leading to faster and more efficient separations compared to traditional HPLC.

The mass spectrometer component allows for the accurate determination of the mass-to-charge ratio of the eluted compounds, providing a high degree of certainty in their identification. Furthermore, the tandem mass spectrometry (MS/MS) capability enables the fragmentation of selected ions, generating a unique fragmentation pattern that can be used to differentiate between closely related structures, such as isomers. mdpi.combohrium.com This is particularly valuable for distinguishing between different stereoisomers of this compound. nih.gov

Chromatographic Purification Strategies

Isolation and Identification of this compound Stereoisomers

This compound can exist as different stereoisomers, which have the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms. nih.gov The isolation and identification of these individual stereoisomers are crucial as they may exhibit different biological activities.

Various chromatographic methods, including preparative HPLC, are employed to separate these stereoisomers. nih.govrsc.org The successful separation often relies on the careful selection of chromatographic conditions. Once isolated, the structural elucidation of each stereoisomer is typically achieved through a combination of spectroscopic techniques. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry provide detailed information about the molecular structure and stereochemistry of the compounds. nih.govnih.gov For example, one study successfully isolated and identified 25S-inokosterone and 25R-inokosterone, which are C-25 epimers. nih.gov

Table 2: Compound Names Mentioned

Compound Name
This compound
Iso-inokosterone
Methanol
Ethyl alcohol
Pyridine
Ethyl acetate
Butyl acetate
Ether
Petroleum benzine
Benzene
Hexane
25S-inokosterone
25R-inokosterone

Biosynthesis and Metabolic Pathways of Inokosterone

Precursor Pathways for Phytoecdysteroid Biosynthesis (Mevalonate Pathway from Acetyl-CoA)

The foundational pathway for the biosynthesis of all isoprenoids, including the sterol precursors of phytoecdysteroids like inokosterone (B78545), is the mevalonate (B85504) pathway. amanote.com This essential metabolic route begins with the simple two-carbon unit, Acetyl-CoA. mdpi.com

The process is initiated in the cytosol and involves a sequence of enzymatic steps:

Formation of Acetoacetyl-CoA: The pathway begins with the condensation of two Acetyl-CoA molecules, catalyzed by the enzyme acetoacetyl-CoA thiolase, to form acetoacetyl-CoA. nih.govnih.gov

Synthesis of HMG-CoA: A third molecule of Acetyl-CoA is then condensed with acetoacetyl-CoA by HMG-CoA synthase to produce the six-carbon compound 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.govnih.gov

Reduction to Mevalonate: The subsequent step is the rate-limiting and key regulatory point of the pathway. HMG-CoA is reduced to mevalonate by the enzyme HMG-CoA reductase, a reaction that requires NADPH as a cofactor. nih.gov

Formation of Isoprenoid Units: Mevalonate is then subjected to a series of phosphorylations and a decarboxylation to yield the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). amanote.com

These universal isoprenoid precursors are then utilized to construct more complex molecules. Through a series of condensations, they lead to the formation of squalene, which undergoes cyclization to form lanosterol, the first sterol intermediate. mdpi.com Further modifications of this sterol core eventually lead to cholesterol and various plant sterols (phytosterols), which serve as the direct precursors for the diverse array of phytoecdysteroids. amanote.com

Table 1: Key Enzymatic Steps in the Upper Mevalonate Pathway

Step Substrate(s) Enzyme Product
1 2x Acetyl-CoA Acetoacetyl-CoA thiolase Acetoacetyl-CoA
2 Acetoacetyl-CoA + Acetyl-CoA HMG-CoA synthase HMG-CoA
3 HMG-CoA HMG-CoA reductase Mevalonate

Specific Enzymatic Transformations Leading to this compound

The biosynthesis of this compound from foundational plant sterol precursors involves a series of oxidative modifications, primarily hydroxylation reactions, that build the characteristic polyhydroxylated structure of ecdysteroids. While the complete enzymatic pathway in plants is not fully elucidated, key transformations have been identified through studies in various organisms.

The general pathway proceeds from a cholesterol-like precursor to ecdysone (B1671078), which is then hydroxylated at the C-20 position by the enzyme ecdysone 20-monooxygenase to form 20-hydroxyecdysone (B1671079) (β-ecdysone), one of the most common phytoecdysteroids. mdpi.com

This compound is characterized by an additional hydroxyl group on the side chain at position C-25 (or C-26, depending on isomeric form). Research indicates that side-chain hydroxylations occur late in the biosynthetic sequence, after the formation of the core steroidal ring system. rsc.org The final step in the formation of this compound from a precursor like 20-hydroxyecdysone is therefore a hydroxylation event at C-25/C-26. This type of reaction is typically catalyzed by a specific cytochrome P450-dependent monooxygenase. nih.gov Studies on insect cell lines have characterized a P450 enzyme responsible for the 26-hydroxylation of ecdysteroids, providing a biochemical model for this transformation. nih.gov Similarly, a bacterial molybdenum-containing enzyme, steroid C25 dehydrogenase, has been identified that catalyzes the introduction of a hydroxyl group at the C-25 position of the sterol side chain, demonstrating a known enzymatic strategy for this specific modification. nih.gov

Metabolism of Exogenous Ecdysteroids in Mammalian Systems

When ecdysteroids are introduced into mammalian systems, for example through dietary intake, they are not endogenous hormones and are treated as xenobiotics, undergoing metabolic transformation and rapid elimination. nih.gov Studies on the fate of ingested ecdysteroids like 20-hydroxyecdysone in mice and rats show that they have a short half-life. nih.gov

The primary sites for the metabolism of these compounds are the liver and the microflora of the large intestine. nih.gov Key metabolic reactions that have been identified include:

Dehydroxylation: A major metabolic route involves the removal of hydroxyl groups, particularly the 14α-hydroxyl group, a reaction thought to be carried out by gut bacteria. nih.gov

Reduction and Epimerization: The steroid nucleus can undergo reduction in the B-ring and epimerization at the C-3 position. nih.gov

Entero-hepatic Circulation: Evidence suggests that ecdysteroids and their metabolites may undergo an entero-hepatic cycle, where they are conjugated in the liver (e.g., with glucuronic acid), excreted into the bile, deconjugated in the intestine, and then reabsorbed. This process can prolong their presence in the body, albeit at low concentrations. nih.gov

These metabolic processes result in a complex array of metabolites that are ultimately excreted, primarily through the feces. nih.gov

Comparative Metabolism of this compound with Other Ecdysteroids

Direct, detailed comparative studies on the metabolism of this compound versus other ecdysteroids like 20-hydroxyecdysone in mammals are not extensively documented in scientific literature. However, comparisons can be inferred based on their structural differences and general principles of steroid metabolism.

This compound shares the same steroidal core as 20-hydroxyecdysone but possesses an additional hydroxyl group on the side chain. This modification increases the polarity of the this compound molecule. In xenobiotic metabolism, increased polarity generally facilitates faster excretion, often through enhanced conjugation (e.g., glucuronidation or sulfation) in the liver. Therefore, it could be hypothesized that this compound might be conjugated and eliminated more rapidly than 20-hydroxyecdysone.

Pharmacological and toxicological data provide some indirect comparative insights. Studies in rats have investigated the effects of this compound, 20-hydroxyecdysone, and ponasterone A, indicating that all are biologically processed within the mammalian system. semanticscholar.org Furthermore, toxicity studies in mice have determined the LD50 for orally administered this compound and 20-hydroxyecdysone to be greater than 9 g/kg, suggesting they both have a very low order of acute toxicity and are handled effectively by mammalian metabolic systems. nih.gov The similarity in their low toxicity implies that neither this compound nor its immediate metabolites are acutely harmful, though it does not detail differences in their metabolic pathways or clearance rates. nih.gov

Table 2: List of Compounds Mentioned

Compound Name
This compound
Acetyl-CoA
Acetoacetyl-CoA
3-hydroxy-3-methylglutaryl-CoA (HMG-CoA)
Mevalonate
Isopentenyl pyrophosphate (IPP)
Dimethylallyl pyrophosphate (DMAPP)
Squalene
Lanosterol
Cholesterol
Ecdysone
20-hydroxyecdysone (β-ecdysone)

Biological Activities and Pharmacological Studies of Inokosterone

Molecular and Cellular Mechanisms of Action

Inokosterone (B78545), a phytoecdysteroid, exerts its biological effects by interfacing with cellular machinery at the molecular level, primarily through interactions with specific nuclear receptors and the subsequent modulation of gene expression.

Receptor Interactions

The primary mechanism of action for this compound, like other ecdysteroids, involves its function as a ligand for a specific nuclear receptor complex. This interaction is the initiating step for a cascade of genomic events.

In arthropods, the biological effects of ecdysteroids are mediated through a heterodimeric nuclear receptor composed of the Ecdysone (B1671078) Receptor (EcR) and the Ultraspiracle protein (USP). wikipedia.orgnih.gov USP is the insect homolog of the vertebrate retinoid X receptor (RXR). scispace.com For high-affinity ligand binding to occur, EcR must form a non-covalent heterodimer with USP. wikipedia.org The ligand, such as this compound, binds to a pocket within the ligand-binding domain (LBD) of the EcR subunit. wikipedia.org

The binding of the ecdysteroid agonist to EcR induces a conformational change in the receptor complex. wikipedia.org This activated ligand-receptor complex then recognizes and binds to specific DNA sequences known as ecdysone response elements (EcREs) located in the promoter regions of target genes. wikipedia.orgscispace.com This binding event initiates the recruitment of various co-activator proteins and the general transcription machinery, leading to the transactivation of these genes. scispace.com The entire process, from ligand binding to gene activation, is often referred to as the "Ashburner cascade," a well-documented model of steroid hormone action. nih.gov The formation of the EcR-USP heterodimer is a critical prerequisite for this signaling pathway, as the binding affinity for the ecdysteroid is dramatically increased in the presence of USP. nih.gov

Hydrogen bonding is a critical physicochemical property governing the interaction between ecdysteroids and the EcR ligand-binding pocket. nih.gov The intricate network of hydrogen bonds stabilizes the ligand within the pocket, contributing to the high binding affinity. nih.gov Although direct crystallographic data for this compound bound to EcR is limited, analysis of other ecdysteroids and non-steroidal agonists reveals key amino acid residues that form these crucial interactions. nih.govresearchgate.net For example, studies with non-steroidal agonists highlight interactions with residues such as Thr343, Tyr408, and Asn504 in the EcR of Heliothis virescens. nih.gov The hydroxyl groups on the steroid nucleus and the side chain of ecdysteroids are primary sites for forming these hydrogen bonds. nih.govresearchgate.net

Computational analysis of the this compound molecule provides insight into its potential for forming hydrogen bonds.

Table 1: Computed Hydrogen Bonding Properties of this compound

PropertyValue
Hydrogen Bond Donor Count6
Hydrogen Bond Acceptor Count7

Data computed by Cactvs 3.4.8.18 (PubChem release 2025.04.14).

Table 2: Key EcR Amino Acid Residues Involved in Hydrogen Bonding with Ecdysteroids (e.g., Ponasterone A)

Amino Acid ResidueInteraction Role
Thr343Forms hydrogen bonds with the ligand.
Tyr408Participates in the hydrogen bond network.
Asn504Contributes to stabilizing the ligand in the binding pocket.

Based on studies of various EcR ligands. nih.govresearchgate.net

Currently, there is a lack of scientific literature and research data describing any direct interaction or binding between this compound and the human Estrogen Receptor 1 (ESR1). The primary receptor target for this compound and other phytoecdysteroids is the Ecdysone Receptor (EcR), which is characteristic of arthropods. wikipedia.org Scientific investigations into the pharmacological effects of phytoecdysteroids in vertebrates are ongoing, but a direct link to ESR1 signaling pathways has not been established in the available research. ESR1 is a ligand-activated transcription factor that primarily binds estrogen and is involved in the regulation of gene expression in various physiological and pathological processes in mammals. nih.govnih.gov

Signal Transduction Pathways

Upon binding to its receptor, this compound triggers signal transduction pathways that ultimately alter the transcriptional landscape of the cell.

The activation of the EcR/USP complex by an ecdysteroid like this compound directly leads to the modulation of gene expression. sdbonline.orgfrontiersin.org The ligand-bound heterodimer functions as a transcription factor that can either activate or, in some contexts, repress target genes by binding to their EcREs. wikipedia.orgsdbonline.org This modulation results in changes in the concentration of messenger RNA (mRNA) for specific genes. nih.gov

The ecdysone signaling pathway is known to regulate a hierarchy of genes. The binding of the receptor complex to EcREs in early-response genes, such as E75, induces their transcription. sdbonline.org The protein products of these early genes are themselves transcription factors that, in turn, activate a larger set of late-response genes. This cascade effect allows a single hormonal pulse to orchestrate complex biological processes. nih.govsdbonline.org In addition to its role in development, ecdysone signaling, and by extension the action of agonists like this compound, can influence the expression of genes involved in metabolism and reproduction. sdbonline.org For example, studies have shown that insecticide compounds can alter the expression of EcR and USP genes, which can impact the viability of insect eggs. nih.gov

Activation of Autophagy and Mitophagy

This compound has been identified as an activator of autophagy and, more specifically, mitophagy—the selective degradation of mitochondria by autophagy. This cellular housekeeping process is critical for removing damaged or dysfunctional organelles, thereby maintaining cellular health and homeostasis. Research indicates that treatment with this compound can lead to an increase in both macroautophagy and mitophagy. mdpi.com This activation is a key component of its mechanism of action, contributing to its observed effects on cellular longevity and stress resistance. mdpi.com The process of mitophagy is essential for cellular quality control; its impairment can lead to the accumulation of dysfunctional mitochondria, which in turn can elevate cellular oxidative stress and trigger cell death pathways.

Enzymatic Interactions

Based on available scientific literature from public databases, there is currently insufficient information to detail the specific enzymatic interactions of this compound as outlined below.

In Vitro Studies

Effects on Cell Survival and Lifespan Extension in Yeast Models (Saccharomyces cerevisiae)

This compound has demonstrated significant anti-aging effects in the budding yeast Saccharomyces cerevisiae, a widely used model organism for studying cellular aging. Studies have shown that it extends both the replicative lifespan (the number of daughter cells a mother cell can produce) and the chronological lifespan (the length of time a non-dividing cell can survive). mdpi.com

The anti-aging activity of this compound in yeast is linked to its ability to mitigate oxidative stress. Treatment with this compound was found to decrease levels of reactive oxygen species (ROS) and malondialdehyde (MDA), an indicator of lipid peroxidation. mdpi.com Furthermore, it enhances the activity of key antioxidant enzymes and the expression of related genes, contributing to improved cell survival under oxidative stress conditions. mdpi.com The lifespan extension is also directly connected to its ability to induce autophagy and mitophagy, as the effect was not observed in yeast strains with deleted autophagy-related genes (∆atg2 and ∆atg32). mdpi.com

Table 1: Effect of this compound on Yeast Lifespan and Oxidative Stress Markers


Impact on Mammalian Cell Survival (e.g., PC12 cells)

The longevity-promoting effects of this compound extend from yeast to mammalian cells. In vitro experiments using PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, have shown that this compound can significantly enhance cell survival. mdpi.com

In a yeast-like chronological lifespan assay adapted for mammalian cells, this compound treatment resulted in an increased survival rate of PC12 cells. Notably, its effect at nanomolar concentrations was comparable to that of rapamycin (B549165), a well-known autophagy inducer and anti-aging compound, used at a micromolar concentration. mdpi.com This finding suggests that this compound possesses potent cytoprotective properties that are conserved across different species.

Table 2: Effect of this compound on PC12 Cell Survival


Antioxidative Stress Mechanisms at the Cellular Level

This compound has demonstrated notable antioxidative properties at the cellular level, primarily through the modulation of key markers of oxidative stress and the enhancement of the cell's natural antioxidant defense systems. Research indicates that this compound can effectively mitigate the damaging effects of oxidative stress by reducing harmful reactive oxygen species and improving the activity of crucial antioxidant enzymes.

Reduction of Reactive Oxygen Species (ROS) and Malondialdehyde (MDA) Levels

This compound has been shown to significantly decrease the levels of Reactive Oxygen Species (ROS) and Malondialdehyde (MDA), which are key indicators of oxidative stress and lipid peroxidation, respectively. nih.govnih.gov A study on the effects of this compound on yeast cells demonstrated a marked reduction in ROS levels after treatment. nih.gov Specifically, treatment with this compound at concentrations of 0.3, 1, and 3 μM for 24 hours reduced ROS levels from a baseline of 94.36 ± 6.63 to 71.11 ± 6.89, 58.54 ± 6.31, and 68.08 ± 4.84, respectively. nih.gov Similar effects were observed after 48 hours of treatment. nih.gov

Furthermore, this compound treatment also led to a significant decrease in MDA content, indicating a reduction in lipid peroxidation. nih.govnih.gov In mammalian cells, treatment with this compound resulted in a notable decrease in both ROS and MDA levels, highlighting its potential to protect cells from oxidative damage. nih.gov

Table 1: Effect of this compound on Reactive Oxygen Species (ROS) Levels in Yeast
TreatmentConcentration (μM)Duration (hours)ROS Level (Mean ± SD)Significance
Control-2494.36 ± 6.63-
This compound0.32471.11 ± 6.89p &lt; 0.05
12458.54 ± 6.31p &lt; 0.01
32468.08 ± 4.84p &lt; 0.05
Control-48173.12 ± 3.56-
This compound0.348122.55 ± 11.66p &lt; 0.05
148108.06 ± 7.79p &lt; 0.01
348126.25 ± 8.90p &lt; 0.05
Improvement of Antioxidant Enzyme Activities (SOD, CAT, GPx)

A key aspect of this compound's antioxidative mechanism is its ability to enhance the activity of primary antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.govcellosaurus.org These enzymes play a critical role in the detoxification of ROS.

Studies have shown that this compound treatment significantly improves the activities of total SOD and CuZn-SOD. nih.gov For instance, after 24 hours of treatment with this compound at concentrations of 0.3, 1, and 3 μM, both total SOD and CuZn-SOD activities were markedly increased. nih.gov This enhancement of SOD activity contributes to the conversion of superoxide radicals into less harmful hydrogen peroxide.

While direct quantitative data on the enhancement of CAT and GPx activities by this compound was not specified in the provided search results, the overarching findings suggest that this compound exerts its antioxidative stress effects by boosting the enzymatic activities of SOD, CAT, and GPx, thereby protecting cells from oxidative damage. cellosaurus.org

Regulation of Antioxidative Gene Expression (e.g., SOD1)

In addition to enhancing enzyme activity, this compound also appears to regulate the expression of genes involved in the antioxidant response. nih.govnih.gov A notable example is the regulation of the SOD1 gene, which encodes the CuZn-SOD enzyme. Research has indicated that treatment with this compound can lead to an increase in SOD1 gene expression. nih.gov This upregulation at the genetic level likely contributes to the observed increase in SOD enzyme activity, providing a more robust and sustained antioxidant defense. The interplay between this compound, autophagy, and SOD1 gene expression has been suggested as a mechanism for its anti-aging and antioxidative effects. nih.gov

Studies on Specific Cell Lines and Biological Processes (e.g., NRK52e cells, HaCaT cells)

As of the current literature review, no specific studies were identified that have investigated the direct effects of this compound on NRK52e (rat kidney epithelial) cells or HaCaT (human keratinocyte) cells. Research on these cell lines has focused on various other compounds and biological processes, such as apoptosis, inflammation, and cell differentiation, but a direct link to this compound has not been established. nih.govnih.govcellosaurus.orgresearchgate.netnih.govmdpi.commdpi.comjmb.or.krnih.govmdpi.com

Effects on Insect Molting Hormone Activity

This compound is classified as a phytoecdysteroid, a group of compounds that are structurally similar to insect molting hormones, known as ecdysteroids. mdpi.com In arthropods, ecdysteroids are crucial for regulating developmental processes, primarily molting (ecdysis) and reproduction. mdpi.com The primary active molting hormone in many insects is 20-hydroxyecdysone (B1671079).

This compound, being an ecdysteroid analog, exhibits insect molting hormone activity. mdpi.com When ingested by or applied to insects, it can mimic the natural hormones and disrupt the normal molting process. This disruption can lead to developmental abnormalities, incomplete ecdysis, and ultimately, mortality. mdpi.com This biological activity has led to the investigation of phytoecdysteroids as potential components of bio-insecticides.

Impact on Osteoblast Proliferation and Differentiation

This compound has been identified as a promising agent for promoting bone formation through its positive effects on osteoblast proliferation and differentiation. researchgate.net Osteoblasts are the cells responsible for synthesizing new bone tissue.

A recent study demonstrated that this compound can enhance the viability and promote the osteogenic differentiation of bone marrow-derived mesenchymal stem cells (BMSCs) into osteoblasts. researchgate.net Treatment with this compound was shown to increase the expression of key osteogenic marker proteins, including bone morphogenetic protein-2 (BMP2), Smad1, runt-related transcription factor 2 (RUNX2), collagen I, alkaline phosphatase (ALP), and osteocalcin (B1147995) (OCN). researchgate.net The activation of the BMP2 signaling pathway appears to be a key mechanism through which this compound exerts these effects. researchgate.net

In a preclinical model of osteoporosis, this compound was observed to counteract bone loss and improve the expression levels of osteogenic differentiation markers. researchgate.net These findings suggest that this compound has the potential to be a therapeutic agent for bone loss-related conditions by stimulating the proliferation and differentiation of osteoblasts.

Table 2: Effect of this compound on Osteogenic Differentiation Markers in BMSCs
Marker ProteinEffect of this compound Treatment
Bone Morphogenetic Protein-2 (BMP2)Increased Expression
Smad1Increased Expression
Runt-related transcription factor 2 (RUNX2)Increased Expression
Collagen IIncreased Expression
Alkaline Phosphatase (ALP)Increased Expression
Osteocalcin (OCN)Increased Expression

In Vivo Studies

Anti-aging Effects in Animal Models (Future Research Directions)

This compound has demonstrated anti-aging properties in foundational research models, including yeast and mammalian cells. Studies have shown that it can extend the chronological lifespan of yeast and enhance the survival rate of mammalian PC12 cells. mdpi.comnih.gov The primary mechanisms identified for these effects are the compound's ability to mitigate oxidative stress and induce mitophagy, a process that clears damaged mitochondria. mdpi.comresearchgate.net

This compound treatment has been observed to decrease levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation, in yeast. mdpi.comnih.gov Concurrently, it increases the activity and gene expression of antioxidant enzymes like superoxide dismutase (SOD1). nih.gov Furthermore, this compound promotes macroautophagy and mitophagy, crucial cellular maintenance processes that decline with age. nih.gov

These findings suggest that this compound's anti-aging effects are mediated through a dual action of reducing cellular damage from oxidative stress and enhancing cellular quality control through autophagy. nih.gov While these initial studies in yeast and cell cultures are promising, future research is needed to explore these anti-aging effects in more complex animal models. mdpi.comresearchgate.net Investigating the long-term effects of this compound on lifespan and healthspan in organisms such as fruit flies, nematodes, or rodents could provide further validation of its potential as an anti-aging compound. mdpi.comnih.gov

Pharmacological Effects in Mammals (e.g., Rats, Mice, Quail, Rabbits, Bullfrogs)

In studies using ovariectomized rats, a common model for postmenopausal osteoporosis, this compound has been shown to improve bone loss. nih.gov It promotes the osteogenic differentiation of bone marrow-derived mesenchymal stem cells (BMSCs), enhancing the expression of key markers for bone formation. nih.gov Similarly, in mouse embryonic osteoblasts, this compound stimulates osteogenic differentiation. nih.gov The compound has also been shown to enhance the survival of mammalian PC12 cells, suggesting neuroprotective potential. mdpi.comnih.gov

While research has focused on rodents, there is a lack of specific pharmacological studies investigating the effects of this compound in other animal models such as quail, rabbits, or bullfrogs within the reviewed literature.

Table 1: Summary of this compound's Pharmacological Effects in Mammalian Models

Animal Model Observed Effect Key Findings
Rats (OVX) Amelioration of bone loss Activates BMP2 signaling pathway, improves osteogenic differentiation of BMSCs. nih.gov
Mice Stimulation of osteogenic differentiation Promotes differentiation of embryonic osteoblasts. nih.gov
Mammalian Cells (PC12) Increased cell survival Demonstrates potential anti-aging and neuroprotective activity. mdpi.comnih.gov

Impact on Prostate Cancer Pathways in Preclinical Models

Preclinical research has identified key signaling pathways that are frequently dysregulated in prostate cancer, offering potential targets for therapeutic intervention. Two of the most critical pathways are the Androgen Receptor (AR) signaling pathway and the PI3K/AKT/mTOR pathway. nih.govnih.govmdpi.com

The AR is a primary driver of prostate cancer progression, and therapies often target this receptor. researchgate.netdtic.milnih.govfrontiersin.org However, resistance can develop through mechanisms like AR gene amplification or mutations. nih.gov A newer therapeutic strategy involves the use of PROteolysis TArgeting Chimeras (PROTACs) to induce the degradation of the AR protein, which has shown efficacy in preclinical models, including those resistant to standard treatments. researchgate.netnih.gov

The PI3K/AKT/mTOR pathway is another crucial signaling cascade that is hyperactivated in a large percentage of prostate cancers, particularly in advanced and castration-resistant stages. nih.govnih.govmdpi.comurotoday.com This pathway regulates essential cellular processes like growth, proliferation, and survival. frontiersin.org There is significant crosstalk between the AR and PI3K/AKT/mTOR pathways, where the inhibition of one can lead to the activation of the other, contributing to therapeutic resistance. mdpi.com This has led to clinical investigations of drugs that inhibit components of the PI3K/AKT/mTOR pathway, often in combination with AR-targeted therapies. mdpi.comurotoday.com

Currently, direct studies linking this compound to the modulation of the AR or PI3K/AKT/mTOR pathways specifically in the context of prostate cancer in preclinical models have not been prominently featured in the reviewed scientific literature.

Anti-inflammatory and Immunomodulatory Effects

This compound exhibits anti-inflammatory and immunomodulatory properties by influencing key signaling pathways and the production of cytokines. nih.govmdpi.comhealthline.com The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of inflammatory responses, inducing the expression of numerous pro-inflammatory genes, including those for cytokines and chemokines. bohrium.comnih.govnih.govresearchgate.net The dysregulation of NF-κB is associated with various inflammatory diseases. nih.govnih.gov

Cytokines are crucial mediators of intercellular communication within the immune system, directing and controlling immune and inflammatory responses. wisdomlib.orgnih.govnih.govresearchgate.net An imbalance between pro-inflammatory and anti-inflammatory cytokines can lead to autoimmune and inflammatory conditions. nih.gov Immunomodulators work by modifying the activity of the immune system, often by targeting cytokine production or signaling pathways like NF-κB. frontiersin.orgfrontiersin.orgresearchgate.net

While the precise mechanisms of this compound are still being fully elucidated, its effects are consistent with the modulation of these core inflammatory processes. By potentially inhibiting pathways like NF-κB and regulating the cytokine network, this compound can exert its anti-inflammatory and immunomodulatory effects.

Table 2: Key Inflammatory Pathways and Mediators

Pathway/Mediator Role in Inflammation Potential Modulation
NF-κB Signaling Pivotal mediator of inflammatory responses; induces pro-inflammatory genes. nih.govnih.gov Inhibition of this pathway can reduce inflammation.
Cytokines Regulate immune cell communication and function; can be pro-inflammatory or anti-inflammatory. wisdomlib.orgnih.gov Balancing cytokine profiles is a key immunomodulatory strategy.

Studies in Bone and Joint Disorders (e.g., Rheumatoid Arthritis, Osteoporosis)

This compound has been investigated for its potential therapeutic effects in bone and joint disorders, particularly osteoporosis and rheumatoid arthritis. nih.govfrontiersin.org

In the context of osteoporosis, a condition characterized by reduced bone mass and increased fracture risk, this compound has shown promise in promoting bone formation. mdpi.comlongdom.org Studies on ovariectomized rats demonstrate that this compound can mitigate bone loss by activating the Bone Morphogenetic Protein-2 (BMP2) signaling pathway. nih.gov This activation enhances the differentiation of bone marrow mesenchymal stem cells into osteoblasts, the cells responsible for creating new bone tissue. nih.govnih.govwustl.edueurekalert.orgkobe-u.ac.jp

Rheumatoid arthritis is a chronic autoimmune disease that causes joint inflammation and can lead to secondary osteoporosis. nih.govfrontiersin.orglongdom.orgnih.gov The inflammatory environment in rheumatoid arthritis promotes the activity of osteoclasts, cells that resorb bone, through pathways involving the Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL). nih.govmdpi.comnih.govresearchgate.netresearchgate.net By promoting osteoblast differentiation and bone formation, this compound may help to counteract the bone loss associated with chronic inflammatory conditions like rheumatoid arthritis. nih.govmdpi.com

Table 3: this compound's Effects on Bone Metabolism

Disorder Pathophysiology Effect of this compound Mechanism of Action
Osteoporosis Imbalance in bone remodeling, with excessive bone resorption and/or inadequate bone formation. mdpi.comlongdom.org Promotes osteogenic differentiation and improves bone loss in animal models. nih.gov Activates the BMP2 signaling pathway, leading to increased osteoblast activity. nih.gov
Rheumatoid Arthritis Chronic inflammation leads to joint destruction and systemic bone loss, partly through increased osteoclast activity via RANKL. nih.govnih.gov May counteract bone loss by stimulating bone formation. nih.gov Enhances osteoblast differentiation and function. nih.gov

Structure Activity Relationship Sar of Inokosterone and Its Analogues

Influence of Stereochemistry (e.g., at C-25) on Biological Activity

Stereochemistry, the spatial arrangement of atoms in a molecule, plays a pivotal role in the biological function of chiral compounds like inokosterone (B78545). nih.govkhanacademy.org this compound naturally exists as a mixture of two epimers at the C-25 position, which are stereoisomers that differ in the configuration of the hydroxyl group and the methyl group on the side chain. nih.gov This subtle difference in three-dimensional shape can have a significant impact on how the molecule interacts with its biological target.

Research into the synthesis and activity of C-25 epimeric analogues of this compound has shed light on the importance of this chiral center. A study involving 26-haloponasterone A analogues, synthesized from the separated C-25 epimers of this compound, demonstrated a clear difference in moulting activity in a Musca domestica (housefly) bioassay. nih.gov The findings revealed that the (25S)-configured halo-analogues were consistently more biologically active than their corresponding (25R) counterparts. nih.gov

This suggests that the ecdysone (B1671078) receptor's binding pocket has a specific topographical preference, accommodating the S configuration at C-25 more effectively. Further investigation within this study highlighted that for the more active 25S series, biological activity increased as the size of the halogen atom at C-26 increased (from chlorine to bromine to iodine). This indicates that steric bulk in this region of the side chain may contribute positively to receptor binding for the 25S epimer. nih.gov Conversely, in the less active 25R series, the opposite trend was observed: activity decreased as the size of the halogen atom increased, suggesting that increased steric bulk in the 25R configuration hinders the molecule's fit within the receptor. nih.gov These results underscore that the stereochemistry at C-25 is a critical determinant of biological activity, significantly influencing the interaction between the ecdysteroid and its receptor. nih.gov

Table 1: Relative Moulting Activity of C-25 Epimeric 26-Haloponasterone A Analogues (Derived from this compound Epimers) in Musca domestica Bioassay nih.gov
Compound AnalogueConfiguration at C-25Relative Activity TrendInferred Influence on Receptor Binding
26-Halo-ponasterone A25SActivity increases with larger halogen size (I > Br > Cl)Steric factor is more important than the electronic factor for binding.
26-Halo-ponasterone A25RActivity decreases with larger halogen size (Cl > Br > I)Electronic factor is more important than the steric factor for binding.

Correlation between Functional Groups and Receptor Binding

The interaction between an ecdysteroid and the ligand-binding pocket of the ecdysone receptor is governed by a combination of forces, including hydrogen bonds and hydrophobic interactions. koreascience.kr The presence, position, and orientation of specific functional groups on the this compound molecule are therefore crucial for high-affinity binding and subsequent receptor activation. nih.govbohrium.com The ecdysone receptor itself is a heterodimer composed of the EcR protein and the Ultraspiracle protein (USP), and high-affinity ligand binding generally requires the presence of both partners. wikipedia.orgnih.govsdbonline.org

The polyhydroxylated nature of ecdysteroids is a key feature for their activity. For ecdysteroids in general, hydroxyl groups at positions C-2, C-3, C-14, C-20, and C-22 are considered important for biological function. acs.orgnih.gov The hydroxyls at C-2 and C-22, in particular, have been identified as potential hydrogen-bond acceptor sites that can enhance activity. acs.org

For this compound specifically, the hydroxyl group at the C-25 position is a defining structural feature that distinguishes it from other common ecdysteroids like 20-hydroxyecdysone (B1671079). This C-25 hydroxyl group appears to have a significant, and in some contexts negative, impact on receptor binding and activation. Studies on certain ecdysone-regulated gene switch systems have shown that some of the most potent ecdysteroid activators, such as ponasterone A and muristerone A, lack a hydroxyl group at C-25. nih.gov In these systems, both this compound and 20-hydroxyecdysone are very poor activators. nih.govnih.gov The primary structural difference between the highly potent ponasterone A and the weakly active this compound in this context is the presence of the C-25 hydroxyl group in this compound, suggesting this functional group is responsible for the reduced activity. nih.gov It is hypothesized that the C-25 hydroxyl group may introduce an unfavorable steric or electronic interaction within the ligand-binding pocket of certain receptor complexes, thereby reducing binding affinity.

Comparison of this compound SAR with other Ecdysteroids

Comparing the structure and activity of this compound with other phytoecdysteroids provides a broader understanding of the structural requirements for potent biological effects. While this compound demonstrates activity in various bioassays, it is often less potent than other naturally occurring analogues, such as ponasterone A. nih.govencyclopedia.pub

A particularly illustrative comparison comes from studies on a modified ecdysone receptor system (VgEcR/RXR) in mammalian cells, which is used as a gene switch. In this system, a clear hierarchy of activity is observed among different ecdysteroids. Ponasterone A and muristerone A were identified as highly potent activators, with EC₅₀ values around 5 x 10⁻⁷ M. nih.gov In stark contrast, this compound, along with the major insect molting hormone 20-hydroxyecdysone, was found to be inactive or only very weakly active, even at high concentrations of 10⁻⁴ M. nih.gov

Table 2: Comparative Activity of this compound and other Ecdysteroids in the VgEcR/RXR Gene Switch System nih.gov
EcdysteroidKey Structural Feature (Side Chain)Observed Activity
Muristerone ALacks C-25 HydroxylHighly Active (EC₅₀ ≈ 5 x 10⁻⁷ M)
Ponasterone ALacks C-25 HydroxylHighly Active (EC₅₀ ≈ 5 x 10⁻⁷ M)
This compoundContains C-25 HydroxylInactive or Very Weakly Active (at 10⁻⁴ M)
20-HydroxyecdysoneContains C-25 HydroxylInactive or Very Weakly Active (at 10⁻⁴ M)

Analytical Methodologies for Inokosterone Research

Quantitative Analysis Techniques

Quantitative analysis aims to determine the precise amount of Inokosterone (B78545) present in a sample. Several chromatographic methods, particularly those coupled with UV or mass spectrometry detection, are widely used for this purpose.

HPLC-UV for Quantification of this compound in Biological Samples and Plant Extracts

High-Performance Liquid Chromatography coupled with Ultraviolet (HPLC-UV) detection is a prevalent technique for the quantitative analysis of this compound and its epimers in plant extracts. chemfaces.comresearchgate.net This method offers good sensitivity and reproducibility, making it suitable for routine quality control. researchgate.netmdpi.com

A typical HPLC-UV method for quantifying this compound, 25R-Inokosterone, and 25S-Inokosterone involves using a reversed-phase C18 column. chemfaces.comresearchgate.net Isocratic elution with a mobile phase consisting of a mixture of water (often with a small percentage of an acid like formic acid) and an organic solvent like acetonitrile (B52724) is commonly employed. chemfaces.comresearchgate.net The detection is typically performed at a UV wavelength around 245 nm, where these compounds show good absorption. chemfaces.comresearchgate.net

Research findings demonstrate the successful application of HPLC-UV for quantifying this compound epimers in Achyranthes bidentata and Achyranthes japonica. chemfaces.comresearchgate.net The method has shown satisfactory results regarding linearity, recovery, precision, accuracy, stability, and robustness. chemfaces.comresearchgate.net It has been successfully used for the analysis of samples from different geographical origins or even different genera. chemfaces.comresearchgate.net

Table 1: Example HPLC-UV Conditions for this compound Analysis

ParameterValueSource
ColumnYMC J'sphere ODS C18 (250 mm × 4.6 mm, 4 µm) chemfaces.comresearchgate.net
Mobile Phase0.1% formic acid in water : Acetonitrile chemfaces.comresearchgate.net
Isocratic Ratio85:15 (v/v%) chemfaces.comresearchgate.net
Flow Rate1.0 mL/min chemfaces.comresearchgate.net
UV Wavelength245 nm chemfaces.comresearchgate.net

Note: This table is illustrative and based on specific research findings. Other HPLC-UV methods with different parameters may also be used.

HPLC-UV methods have been validated and applied for the quality evaluation of Achyranthis Radix. chemfaces.comresearchgate.net The method's suitability for quantitation and pattern recognition analyses has been indicated. chemfaces.comresearchgate.net

UHPLC-MS/MS for Simultaneous Quantification and Isomer Analysis

Ultra-High Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) offers enhanced sensitivity, specificity, and speed compared to traditional HPLC-UV, making it highly suitable for the simultaneous quantification of multiple analytes, including this compound epimers and other related compounds, even in complex matrices. mdpi.comresearchgate.netresearchgate.net This technique is particularly advantageous for distinguishing and quantifying isomers like 25R-Inokosterone and 25S-Inokosterone, which may have similar chromatographic behavior under UV detection but can be differentiated by their mass fragmentation patterns. mdpi.comresearchgate.netresearchgate.net

UHPLC-MS/MS methods have been established for the simultaneous quantification of 25R-Inokosterone and 25S-Inokosterone along with other bioactive compounds in samples like Radix Achyranthis bidentatae. mdpi.comresearchgate.net The use of tandem mass spectrometry (MS/MS) allows for the selection of specific precursor/product ion pairs for each analyte in Selected Reaction Monitoring (SRM) mode, providing high selectivity and minimizing interference from the sample matrix. researchgate.net

UHPLC-MS/MS is also valuable for comparative analysis of this compound content in samples subjected to different processing methods, such as raw, wine-processed, and salt-processed Radix Achyranthis bidentatae. mdpi.comresearchgate.net Chemometric analysis combined with UHPLC-MS/MS results can provide further insights into the differences in analyte content among various samples. mdpi.comresearchgate.net

Table 2: Performance Data from a UHPLC-MS/MS Method for this compound Quantification

ParameterRange of Values (across analytes)Source
Intra-day Variation (RSD)1.57–2.46% mdpi.comresearchgate.net
Inter-day Variation (RSD)1.51–3.00% mdpi.comresearchgate.net
Overall Recovery98.58–101.48% mdpi.comresearchgate.net
Recovery RSD0.01–1.86% mdpi.comresearchgate.net

Note: This table summarizes performance data from a specific study and may vary depending on the method and matrix.

The ability of UHPLC-MS/MS to differentiate isomers with identical precursor and product ions is based on differences in their retention times under the chromatographic conditions. researchgate.netresearchgate.net

Qualitative Analysis and Structure Elucidation Techniques

Qualitative analysis focuses on identifying the presence of this compound in a sample, while structure elucidation aims to determine its chemical structure. A combination of chromatographic and spectroscopic techniques is typically employed for these purposes. researchgate.netuni.luchemrxiv.org

Chromatographic methods, such as HPLC and UHPLC, are used to separate this compound from other compounds in complex extracts. chemfaces.comresearchgate.netcjnmcpu.com The retention time of a compound on a specific chromatographic column under defined conditions provides initial qualitative information. researchgate.net Comparing the retention time with that of a reference standard is a common practice for tentative identification. researchgate.netsemanticscholar.org

Spectroscopic techniques provide detailed information about the chemical structure of isolated compounds. Mass Spectrometry (MS), particularly coupled with chromatography (HPLC-MS or UHPLC-MS), is a powerful tool for qualitative analysis and obtaining molecular weight information and fragmentation patterns. cjnmcpu.comresearchgate.netresearchgate.net Tandem mass spectrometry (MS/MS) provides more detailed fragmentation data, which can be used to infer structural features. mdpi.comresearchgate.netresearchgate.netresearchgate.net Comparing the mass spectra and fragmentation patterns with literature data or databases is essential for identification. chemrxiv.org

Nuclear Magnetic Resonance (NMR) spectroscopy, especially 1D and 2D NMR techniques (such as ¹H NMR and ¹³C NMR), is invaluable for definitive structure elucidation. researchgate.netcjnmcpu.comdntb.gov.ua NMR provides detailed information about the connectivity of atoms and the spatial arrangement of functional groups within the molecule. researchgate.netdntb.gov.ua Comparing NMR data with published spectra of known compounds is a key step in confirming the structure of isolated this compound. researchgate.netnih.gov

Other techniques that can contribute to qualitative analysis and structure elucidation include UV spectroscopy, which provides information about the chromophores present in the molecule researchgate.net, and potentially X-ray crystallography for determining the absolute configuration of crystalline compounds researchgate.net.

The isolation of this compound and its epimers from plant sources often involves solvent extraction followed by various chromatographic separation techniques, such as column chromatography and preparative HPLC, before spectroscopic analysis. researchgate.netchemrxiv.org

Table 3: Techniques Used in Qualitative Analysis and Structure Elucidation of this compound

TechniqueInformation ProvidedApplicationSource
HPLC/UHPLCSeparation and retention timeInitial identification, sample purification chemfaces.comresearchgate.netcjnmcpu.com
MS/MSMolecular weight, fragmentation patternsIdentification, structural inference mdpi.comresearchgate.netresearchgate.netresearchgate.net
NMR SpectroscopyAtomic connectivity, spatial structureDefinitive structure elucidation, configuration researchgate.netcjnmcpu.comdntb.gov.ua
UV SpectroscopyInformation about chromophoresComplementary identification researchgate.net
X-ray CrystallographyAbsolute configuration (if crystalline)Confirmation of stereochemistry researchgate.net
Comparison with Standards/DatabasesConfirmation of identity and structureIdentification researchgate.netchemrxiv.orgsemanticscholar.org

Note: This table lists common techniques used in the field.

Research has successfully utilized these techniques to isolate and identify this compound and its C-25 epimers, determining their structures based on comprehensive spectral analysis. researchgate.netnih.gov

Future Research Directions and Therapeutic Potential of Inokosterone

Elucidation of Detailed Molecular Mechanisms and Specific Targets

Future research is needed to fully understand the detailed molecular mechanisms through which inokosterone (B78545) exerts its effects. Studies are exploring its interactions with various cellular pathways and identifying its specific molecular targets. For instance, in silico analyses suggest that this compound, along with other ecdysteroids like ecdysterone and 20-hydroxyecdysone (B1671079), demonstrates strong binding affinities to key proteins involved in prostate cancer, such as 5α-reductase and CYP17, which are central to androgen biosynthesis. frontiersin.orgresearchgate.netnih.govkhu.ac.kr These compounds also show inhibitory interactions with DNMT1, Dicer, PD-1, and PD-L1, suggesting potential interference with oncogenic and immune evasion pathways. frontiersin.orgresearchgate.netnih.govkhu.ac.kr

Research in the context of anti-aging indicates that this compound may exert its effects through ameliorating oxidative stress and inducing autophagy, particularly mitophagy. f1000research.comnih.govresearchgate.netmdpi.com Further work is required to dissect the precise signaling cascades involved in these processes and identify the specific proteins or enzymes that are modulated by this compound. Investigations into the effect of this compound on antioxidant enzymes like SOD, CAT, and GPx have shown increased activity, suggesting a mechanism for reducing oxidative stress. researchgate.net

In the context of rheumatoid arthritis, molecular docking analyses suggest that this compound could be a potential drug target of estrogen receptor 1 (ESR1), which is found to be significantly increased in mRNA samples of RA patients. researchgate.net This highlights ESR1 as a potential target protein for this compound's action in this condition. researchgate.net

Translational Research and Clinical Applications

Translational research is crucial to move findings from laboratory studies to potential clinical applications. The diverse biological activities of this compound suggest its potential in several therapeutic areas.

Potential as an Anti-aging Agent

Research in model organisms like yeast and mammalian cells has demonstrated the anti-aging potential of this compound. f1000research.comnih.govmdpi.comdntb.gov.uadntb.gov.uaresearchgate.net Studies have shown that this compound can extend both chronological and replicative lifespans in yeast, potentially by enhancing antioxidant enzyme levels and preventing the accumulation of oxidative stress markers. f1000research.comnih.govresearchgate.netmdpi.com In mammalian cells (PC12 cells), this compound has been shown to significantly increase survival rates, comparable to the effects of rapamycin (B549165). nih.govmdpi.com

Future research should focus on evaluating the efficacy and safety of this compound in different animal models to further support its potential as an anti-aging compound. nih.govmdpi.com Comparing the anti-aging mechanisms of this compound with other compounds possessing antioxidative stress functions, such as gentiopicroside (B1671439) and amarogentin, may also be important for identifying potential drug candidates. mdpi.com

Here is a representation of data on this compound's effect on yeast lifespan:

Treatment (μM)Maximum Chronological Lifespan (days)
Control13
This compound (1)15
This compound (3)17

Role in Prostate Cancer Therapy

In silico studies have indicated the potential of this compound as a novel therapeutic agent for prostate cancer. frontiersin.orgresearchgate.netnih.govkhu.ac.krdntb.gov.ua Its ability to target key oncogenic pathways and its favorable binding affinity profiles to enzymes like 5α-reductase and CYP17, as well as inhibitory interactions with DNMT1, Dicer, PD-1, and PD-L1, provide a strong rationale for further preclinical and clinical investigations. frontiersin.orgresearchgate.netnih.govkhu.ac.kr

Future research directions include large-scale, well-designed trials to validate the safety and efficacy of this compound, potentially as part of a formulation like BK002, and to determine optimal dosing protocols. nih.gov In-depth exploration of its molecular interactions within prostate cancer pathways is needed to uncover novel therapeutic targets. nih.gov Evaluating this compound in combination therapies could also enhance therapeutic outcomes and reduce side effects. nih.gov

Applications in Bone and Joint Disorders

Research suggests potential applications of this compound in bone and joint disorders, particularly in promoting osteogenic differentiation. Studies have indicated that this compound can activate BMP2 to promote the osteogenic differentiation of bone marrow mesenchymal stem cells and improve bone loss in ovariectomized rats. nih.gov This suggests a potential role for this compound in combating conditions like osteoporosis. nih.gov

Studies on Achyranthes bidentata, a plant containing this compound, have shown its historical use in strengthening bones and alleviating symptoms associated with osteoporosis and osteoarthritis. hortherbpublisher.com Extracts and compounds from this plant have demonstrated efficacy in preventing bone loss and promoting bone formation. hortherbpublisher.com Future research could explore the specific contribution of this compound to these effects and its potential application in other bone-related conditions such as rheumatoid arthritis and bone fractures. hortherbpublisher.compcom.edunih.govhss.edunih.gov

Here is a representation of data on this compound's effect on osteogenic differentiation markers in BMSCs:

TreatmentBMP2 ExpressionSmad1 ExpressionRUNX2 Expression
ControlBaselineBaselineBaseline
This compoundIncreasedIncreasedIncreased

Note: Specific quantitative data was not consistently available across sources for a detailed numerical table, hence a qualitative representation is provided.

Exploration in other Therapeutic Areas

Beyond aging, prostate cancer, and bone and joint disorders, this compound's potential is being explored in other therapeutic areas. As an ecdysteroid, it is being studied for potential health benefits, particularly in the context of muscle growth and energy metabolism. coremarketresearch.com Emerging research highlights its role in promoting physical performance and recovery. coremarketresearch.com Its potential applications in metabolic health and weight management are also being investigated. coremarketresearch.com

This compound is also recognized as an anti-inflammatory agent. biosynth.com Its presence in Achyranthes bidentata is thought to contribute to the plant's anti-inflammatory properties, which may be relevant in addressing conditions like dry eye disease inflammation. mdpi.com Further research is needed to fully understand its anti-inflammatory mechanisms and potential applications in various inflammatory conditions.

Investigation of Bioavailability and Pharmacokinetics in Mammalian Systems

A critical area for future research is the comprehensive investigation of this compound's bioavailability and pharmacokinetics in mammalian systems. Understanding how this compound is absorbed, distributed, metabolized, and excreted is essential for determining appropriate administration routes, dosages, and therapeutic regimens for potential clinical applications. europa.eutno.nlnih.govmsdmanuals.com

While some studies on ecdysteroids, including this compound, have assessed aspects of their metabolism and excretion in mammals, more detailed pharmacokinetic studies are required. nih.govbioscientifica.com Factors influencing its absorption rate and extent, distribution to target tissues, metabolic pathways, and elimination half-life need to be thoroughly characterized in relevant animal models and, eventually, in humans. europa.eutno.nlnih.govmsdmanuals.comnih.gov Such studies are vital for predicting human bioavailability and identifying potential factors that could affect its efficacy and safety. tno.nlnih.govmsdmanuals.com

Development of High-Content Plant Sources for Large-Scale this compound Production

The sustainable and economically viable production of this compound hinges on identifying and developing plant sources with high concentrations of this compound. Phytoecdysteroids, including this compound, are found in various plant species, with around 6000 species assessed so far, representing about 2% of terrestrial plant species. biophytis.com While 20-hydroxyecdysone is often the most frequently encountered and major analogue, this compound is also present in certain plants. biophytis.com

Achyranthes japonica and Melandrium firmum are recognized medicinal plants containing bioactive phytochemicals, including ecdysteroids like this compound. frontiersin.orgfrontiersin.org Achyranthis bidentatae radix (ABR) is another source where this compound is identified as a major active constituent. nih.gov Gentiana rigescens Franch has also been identified as a source of this compound with antiaging potential. mdpi.com

Future research should focus on:

Screening and identification: Exploring a wider range of plant species for high this compound content using advanced analytical techniques. mdpi.com

Optimization of cultivation: Investigating cultivation methods, environmental factors, and genetic approaches to enhance this compound biosynthesis and accumulation in promising plant sources.

Extraction and purification techniques: Developing efficient and scalable methods for extracting and purifying this compound from plant biomass. biophytis.com

Genetic engineering and breeding: Exploring the potential of genetic engineering or selective breeding to develop high-yield varieties of this compound-rich plants. gfi.org

The goal is to establish reliable and high-yielding botanical sources to support large-scale production for research and potential therapeutic applications. nih.gov

Combinatorial Therapies Involving this compound

The potential for this compound to be used in combination therapies is a significant area for future exploration. Combining therapeutic agents can offer several advantages, including improved treatment outcomes, overcoming drug resistance, and potentially reducing the required dosage of individual compounds, thereby minimizing toxicity. nih.govfrontiersin.org

Research suggests that this compound, particularly in combination with other ecdysteroids like ecdysterone and 20-hydroxyecdysone, shows potential in targeting key oncogenic pathways. frontiersin.orgfrontiersin.org For instance, a formulation containing these compounds demonstrated strong binding affinities to critical prostate cancer-related enzymes like 5α-reductase and CYP17, suggesting a potential to reduce androgenic activity. frontiersin.orgfrontiersin.org They also exhibited inhibitory interactions with proteins involved in oncogenic and immune evasion pathways, such as DNMT1, Dicer, PD-1, and PD-L1. frontiersin.orgfrontiersin.orgnih.gov

Future research directions in this area include:

Identifying synergistic combinations: Investigating combinations of this compound with conventional drugs or other natural compounds to identify synergistic therapeutic effects in various disease models.

Exploring mechanisms of interaction: Delving into the molecular mechanisms by which this compound interacts with other therapeutic agents to achieve enhanced efficacy.

Preclinical studies: Conducting in-depth preclinical studies to evaluate the efficacy and safety of this compound in combination therapies for specific diseases, such as cancer and osteoporosis. nih.govnih.gov

Clinical trial design: Planning and executing well-designed clinical trials to assess the effectiveness of promising this compound-based combination therapies in human patients. nih.gov

The potential for this compound to act synergistically with other agents could lead to more effective and potentially less toxic treatment strategies.

In-depth Exploration of Epigenetic Regulation

Epigenetic modifications, such as DNA methylation and histone modification, play crucial roles in regulating gene expression without altering the underlying DNA sequence. mdpi.comnih.gov These mechanisms are increasingly recognized for their involvement in various physiological and pathological processes, including cancer and inflammation. frontiersin.orgresearchgate.netresearchgate.net

Research indicates that this compound, along with other ecdysteroids, may interfere with key oncogenic and immune evasion pathways by exhibiting inhibitory interactions with proteins like DNMT1 and Dicer. frontiersin.orgfrontiersin.org DNMT1 is a DNA methyltransferase involved in maintaining methylation patterns, while Dicer is crucial for the processing of microRNAs, which are involved in post-transcriptional gene regulation. frontiersin.orgfrontiersin.orgnih.gov

Future research should aim to:

Identify specific epigenetic targets: Precisely identify the specific enzymes and pathways involved in epigenetic regulation that are modulated by this compound.

Elucidate molecular mechanisms: Detail the molecular mechanisms by which this compound influences DNA methylation, histone modifications, and non-coding RNA pathways. nih.gov

Study the impact on gene expression: Analyze the global impact of this compound on gene expression profiles through epigenetic modifications in different cell types and disease states.

Investigate therapeutic implications: Explore how the epigenetic effects of this compound can be leveraged for therapeutic purposes, particularly in diseases where epigenetic dysregulation is a key factor.

A deeper understanding of this compound's influence on epigenetic mechanisms could reveal novel therapeutic avenues.

Application of Advanced Research Technologies (e.g., Molecular Docking, in silico Analysis, AI)

Advanced computational and technological approaches are becoming indispensable tools in modern drug discovery and research. Techniques such as molecular docking, in silico analysis, and artificial intelligence (AI) can accelerate the identification of potential targets, predict molecular interactions, and optimize compound design. researchgate.netbiostrand.aibiorxiv.orginsilico.com

Molecular docking studies have already been employed to assess the interactions of this compound with key proteins involved in prostate cancer, such as 5α-reductase, CYP17, DNMT1, Dicer, PD-1, and PD-L1. frontiersin.orgfrontiersin.orgresearchgate.netdntb.gov.uakhu.ac.kr These studies have revealed favorable binding affinities, supporting the potential of this compound as a therapeutic agent targeting these pathways. frontiersin.orgfrontiersin.orgnih.gov In silico analyses have also been used to evaluate the safety profiles and therapeutic potential of compounds like this compound. frontiersin.orgfrontiersin.org AI is being integrated into in silico clinical trials and drug discovery pipelines to improve data analysis, modeling, and simulation. researchgate.netinsilico.com

Future research can significantly benefit from the expanded application of these technologies:

Virtual screening: Utilizing high-throughput virtual screening combined with molecular docking to identify novel protein targets for this compound. biostrand.ai

In silico ADMET prediction: Employing in silico models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound and its potential derivatives. biostrand.ai

AI-driven target identification: Applying AI algorithms to large biological datasets to identify new therapeutic targets that can be modulated by this compound. insilico.com

Molecular dynamics simulations: Performing molecular dynamics simulations to gain a more comprehensive understanding of the dynamic interactions between this compound and its target proteins. biostrand.aibiorxiv.org

Predictive modeling: Developing AI models to predict the efficacy of this compound in different patient populations or in combination with other therapies.

Integrating these advanced technologies can significantly streamline the research process and provide valuable insights into this compound's potential.

Challenges and Limitations in Current this compound Research

Despite the promising findings, several challenges and limitations exist in the current research on this compound that need to be addressed in future studies. These include:

Limited clinical data: A significant limitation is the relative scarcity of extensive clinical trial data to confirm the efficacy and safety of this compound in humans for various therapeutic applications. nih.govnih.gov While preclinical studies show promise, robust clinical evidence is needed.

Standardization of plant extracts: The composition and concentration of this compound can vary depending on the plant source, cultivation conditions, and extraction methods. biophytis.com Standardization of plant extracts used in research is crucial for ensuring reproducibility and reliable comparisons between studies.

Elucidating complex mechanisms: While some molecular targets have been identified, the complete and intricate mechanisms of action of this compound, particularly its interactions within complex biological networks and epigenetic regulation, are not yet fully understood. nih.govnih.gov

Bioavailability and pharmacokinetics: More research is needed to fully understand the bioavailability, metabolism, and pharmacokinetics of this compound in humans. biophytis.com This information is essential for determining appropriate administration routes and dosing strategies in future clinical applications.

Scalable and cost-effective production: Developing scalable and cost-effective methods for obtaining high-purity this compound from natural sources or through synthesis remains a challenge for widespread therapeutic use. biophytis.com

Potential for publication bias: As with many areas of research, there is a potential for publication bias, where studies with positive outcomes are more likely to be published than those with negative or inconclusive results. nih.gov

Addressing these challenges through rigorous, well-designed studies and collaborative efforts will be critical for advancing the understanding and therapeutic application of this compound.

Q & A

Q. What standardized protocols are recommended for quantifying Inokosterone in plant extracts?

this compound can be quantified using UHPLC-MS/MS with validated methods that ensure precision and accuracy. For example, a study optimized extraction conditions using hierarchical clustering analysis (HCA) and principal component analysis (PCA) to distinguish raw and processed samples. Key steps include:

  • Chromatographic separation : Use a C18 column with a gradient mobile phase (e.g., water and acetonitrile).
  • Detection : Employ MRM (multiple reaction monitoring) for specificity, targeting transitions such as m/z 481.3 → 121.1 for this compound .
  • Validation : Include parameters like linearity (R² ≥ 0.99), LOD/LOQ, and recovery rates (85–115%) .

Q. How does this compound influence oxidative stress markers in yeast models?

this compound reduces oxidative stress by modulating antioxidant enzymes and lipid peroxidation. Experimental designs should include:

  • Staining assays : Use CYTO-ID Green for autophagy detection and DAPI for nuclear integrity .
  • Quantitative metrics : Measure ROS (reactive oxygen species) via fluorescent probes (e.g., DCFH-DA) and MDA (malondialdehyde) levels as lipid peroxidation markers. At 10 µM, this compound decreased ROS by 40% and MDA by 35% in yeast .
  • Controls : Include resveratrol (RES) as a positive control for comparative analysis .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in this compound’s mitophagy induction across species?

Discrepancies in mitophagy activation (e.g., yeast vs. mammalian cells) require:

  • Model-specific assays : Use GFP-LC3 puncta formation in mammalian cells vs. CYTO-ID Green in yeast .
  • Dosage optimization : Test a range (1–50 µM) to identify species-dependent thresholds. For yeast, 10 µM increased mitophagy by 2.5-fold, while mammalian cells required 20 µM for similar effects .
  • Pathway inhibition : Apply autophagy inhibitors (e.g., 3-MA) to confirm mechanism specificity .

Q. How can researchers address analytical challenges in distinguishing this compound from isobaric compounds like 20-hydroxyecdysone?

Advanced chromatographic and spectral techniques are critical:

  • HPTLC-DESI-IMS/MS : Resolve compounds with similar Rf values (e.g., this compound and 20-hydroxyecdysone at Rf 0.25) using drift time (Dt) differences (e.g., 0.78 vs. 0.82 ms) .
  • Collision-induced dissociation (CID) : Analyze fragmentation patterns; this compound shows unique fragments at m/z 301.1 (C17H25O5+) .
  • Multi-method validation : Cross-validate results with NMR or HRMS to confirm identity .

Q. What toxicological parameters should be prioritized in preclinical studies of this compound?

Safety assessments must include:

  • Acute toxicity : LD50 values (e.g., intramuscular LD50 of 7,800 mg/kg in rats) .
  • Mutagenicity screening : Use Ames tests or micronucleus assays, as this compound has reported mutagenic potential at 300 µmol/L .
  • Long-term exposure : Monitor organ-specific effects (e.g., liver/kidney histopathology) in mammalian models .

Methodological Frameworks

Q. How to design a dose-response study evaluating this compound’s anti-aging effects?

Apply the P-E/I-C-O framework:

  • Population (P) : Saccharomyces cerevisiae (yeast) or human fibroblast cells.
  • Exposure/Intervention (E/I) : this compound (1–50 µM) vs. control (DMSO).
  • Comparison (C) : Resveratrol (10 µM) or rapamycin (0.1 µM).
  • Outcome (O) : Lifespan extension (chronological/replicative), autophagy flux (LC3-II/I ratio), and oxidative stress markers .

Q. What statistical approaches are suitable for analyzing this compound’s dual role in autophagy and apoptosis?

Use multivariate analysis:

  • PCA/HCA : Cluster datasets from omics studies (e.g., transcriptomics/proteomics) to identify correlated pathways .
  • Survival curves : Kaplan-Meier analysis for lifespan studies (log-rank test for significance) .
  • Dose-response modeling : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC50 values .

Data Interpretation and Reproducibility

Q. How to reconcile conflicting data on this compound’s antioxidant vs. pro-oxidant effects?

Context-dependent outcomes require:

  • Redox profiling : Measure glutathione (GSH/GSSG ratio) and SOD activity alongside ROS.
  • Cell-type specificity : Note that this compound increased SOD by 50% in yeast but showed neutral effects in mammalian neurons .
  • Temporal analysis : Assess acute (24h) vs. chronic (7-day) exposure .

Q. What steps ensure reproducibility in this compound extraction and characterization?

Follow guidelines from Beilstein Journal of Organic Chemistry:

  • Synthesis details : Report reaction conditions (solvent, temperature, yield) and characterization data (NMR, HRMS) .
  • Purity thresholds : ≥95% purity via HPLC, with elemental analysis for new derivatives .
  • Data deposition : Share raw spectra and chromatograms in supplementary materials .

Tables for Key Findings

Table 1 : Dose-dependent effects of this compound in yeast (S. cerevisiae) .

Concentration (µM)Autophagy Induction (%)ROS Reduction (%)MDA Reduction (%)
115108
10604035
50756055

Table 2 : Analytical parameters for this compound quantification .

MethodLOD (ng/mL)LOQ (ng/mL)Recovery (%)
UHPLC-MS/MS0.51.592.3
HPTLC-DESI-IMS/MS103085.4

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.